

Validating 2-Methyl-2-Pentene: A Spectroscopic Comparison Guide

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For researchers, scientists, and drug development professionals, the unambiguous identification of chemical compounds is paramount. This guide provides a comprehensive comparison of the spectroscopic data for **2-methyl-2-pentene** against its common isomers, offering a robust framework for its validation.

This guide presents a detailed analysis of ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data for **2-methyl-2-pentene**. To facilitate accurate identification and purity assessment, this data is compared with that of its potential isomeric impurities: 2-methyl-1-pentene, cis-4-methyl-2-pentene, trans-4-methyl-2-pentene, and 2,3-dimethyl-2-butene.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **2-methyl-2-pentene** and its isomers. Careful comparison of these spectral features allows for the definitive identification of **2-methyl-2-pentene**.

¹H NMR Data

Table 1: ${}^{1}H$ NMR Chemical Shifts (δ) and Multiplicities.



Compound	=C-H	=C-CH₃	-CH₂-	-CH-	-CH₃
2-Methyl-2- pentene	5.1 (t)	1.6 (s)	1.9 (q)	-	0.9 (t), 1.7 (s)
2-Methyl-1- pentene	4.7 (d)	1.7 (s)	2.0 (t)	-	0.9 (t)
cis-4-Methyl- 2-pentene	5.2-5.4 (m)	1.6 (d)	-	2.2 (m)	0.9 (d)
trans-4- Methyl-2- pentene	5.2-5.4 (m)	1.7 (d)	-	2.2 (m)	1.0 (d)
2,3-Dimethyl- 2-butene	-	1.8 (s)	-	-	1.8 (s)
Solvent: CDCl ₃ . Data is approximate and may vary slightly based on experimental conditions.					

¹³C NMR Data

Table 2: 13 C NMR Chemical Shifts (δ).[1]



Compound	C=C	-CH₂-	-CH-	-СН₃
2-Methyl-2- pentene	121.5, 132.0	29.5	-	13.5, 23.0, 25.8
2-Methyl-1- pentene	109.0, 145.5	34.0	-	14.0, 22.5
cis-4-Methyl-2- pentene	123.0, 130.5	-	31.0	12.5, 22.0
trans-4-Methyl-2- pentene	125.0, 131.5	-	31.5	18.0, 22.5
2,3-Dimethyl-2- butene	124.0	-	-	20.5

Solvent: CDCl₃. Data is approximate and may vary slightly based on experimental conditions.

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands (ν).[2]

Compound	=C-H Stretch (cm ⁻¹)	C=C Stretch (cm ⁻¹)	C-H Bending (cm ⁻¹)
2-Methyl-2-pentene	~3020	~1670	~1450, ~1375
2-Methyl-1-pentene	~3080	~1650	~890 (out-of-plane)
cis-4-Methyl-2- pentene	~3010	~1660	~690 (out-of-plane)
trans-4-Methyl-2- pentene	~3020	~1670	~965 (out-of-plane)
2,3-Dimethyl-2-butene	-	~1680	~1450, ~1375

Sample preparation: Neat liquid film.

Mass Spectrometry Data



Table 4: Key Mass-to-Charge Ratios (m/z) and Relative Intensities.[3][4]

Compound	Molecular Ion (M+)	Base Peak	Other Significant Peaks
2-Methyl-2-pentene	84	69	41, 55, 83
2-Methyl-1-pentene	84	69	41, 56
cis/trans-4-Methyl-2- pentene	84	69	41, 55
2,3-Dimethyl-2-butene	84	69	41, 83

Ionization method: Electron Ionization (EI) at 70 eV.

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The following are generalized experimental protocols.

NMR Spectroscopy

- Sample Preparation: Approximately 10-50 mg of the analyte was dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).
- Data Acquisition: ¹H and ¹³C NMR spectra were acquired on a spectrometer operating at a proton frequency of 300 MHz or higher.
- Data Processing: The raw data was Fourier transformed, phase corrected, and baseline corrected. Chemical shifts were referenced to the TMS signal.

Infrared (IR) Spectroscopy

 Sample Preparation: A drop of the neat liquid sample was placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.



• Data Acquisition: The IR spectrum was recorded using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates was acquired and subtracted from the sample spectrum.

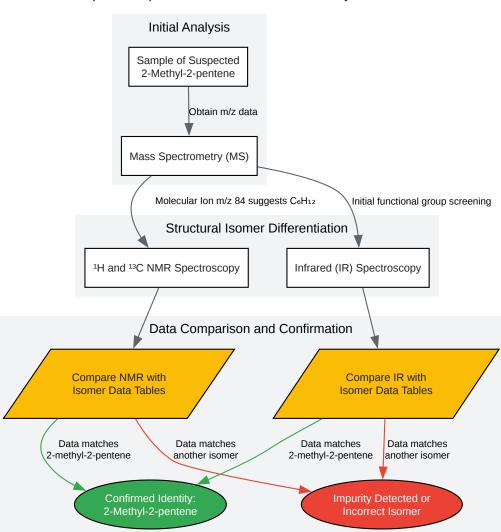
Mass Spectrometry

- Sample Introduction: The volatile liquid sample was introduced into the mass spectrometer via a gas chromatography (GC) system or a direct insertion probe.
- Ionization: Electron ionization (EI) was performed at a standard energy of 70 eV.
- Mass Analysis: The resulting ions were separated based on their mass-to-charge ratio (m/z) by a quadrupole or time-of-flight (TOF) mass analyzer.

Validation Workflow

The following diagram illustrates a logical workflow for the spectroscopic validation of **2-methyl-2-pentene**, incorporating the comparative data from its isomers.





Spectroscopic Validation Workflow for 2-Methyl-2-Pentene

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Caption: Workflow for spectroscopic validation of **2-methyl-2-pentene**.



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